
5,7-Difluorochroman-4-one
Overview
Description
5,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2. It is used as a reagent in the preparation of various compounds, including tetrazolinone compounds, which are utilized as pest control agents .
Biochemical Analysis
Biochemical Properties
5,7-Difluorochroman-4-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ketoreductases, which are enzymes involved in the reduction of ketones to alcohols. The interaction between this compound and ketoreductases is crucial for its biochemical activity . Additionally, this compound has been used as a reagent in the preparation of tetrazolinone compounds, which are utilized as pest control agents .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been found to enhance cell growth and differentiation, whereas at high doses, it can induce cell death and other toxic effects . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key metabolic pathways involves its reduction by ketoreductases to form 5,7-difluorochroman-4-ol . This reduction process is essential for the compound’s biochemical activity and its role in metabolic flux. Additionally, this compound can affect the levels of certain metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . Its localization within these compartments can influence its activity and function. For example, this compound’s presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,7-Difluorochroman-4-one involves several synthetic routes. One common method includes the use of ketoreductase, coenzyme, and a coenzyme circulating system to perform an asymmetric reduction reaction . This method is advantageous due to its simplicity, high efficiency, mild conditions, and environmental friendliness .
Industrial Production Methods
For industrial production, a method that avoids the use of high-pollution liquid strong acid as a catalyst is preferred. This method ensures good product purity, stable quality, and low cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluorochroman-4-one undergoes various types of chemical reactions, including:
Reduction: Asymmetric reduction to produce ®-5,7-difluorochroman-4-ol.
Substitution: Used as a reagent in the preparation of tetrazolinone compounds.
Common Reagents and Conditions
Ketoreductase: Used in the asymmetric reduction reaction.
Coenzyme and Coenzyme Circulating System: Essential for the reduction process.
Major Products Formed
®-5,7-Difluorochroman-4-ol: Formed through asymmetric reduction.
Tetrazolinone Compounds: Formed through substitution reactions.
Scientific Research Applications
5,7-Difluorochroman-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Difluorochroman-4-one involves its role as a reagent in chemical reactions. For instance, in the preparation of tegoprazan, it acts as a starting material and undergoes a series of reactions to form the final product . Tegoprazan is a potassium-competitive acid blocker that inhibits gastric H+/K±ATPase, demonstrating the compound’s involvement in significant biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,7-Difluorochroman-4-ol: A reduced form of 5,7-Difluorochroman-4-one.
Tetrazolinone Compounds: Products formed using this compound as a reagent.
Uniqueness
This compound is unique due to its specific fluorine substitutions at the 5 and 7 positions, which confer distinct chemical properties and reactivity compared to other chroman-4-one derivatives .
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRCPGUGZXUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676391 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844648-22-2 | |
| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

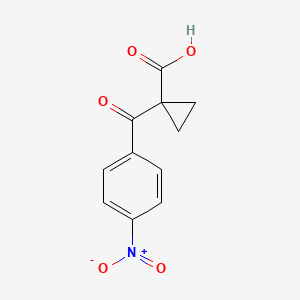
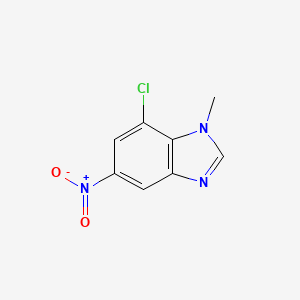
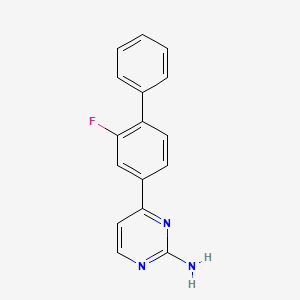

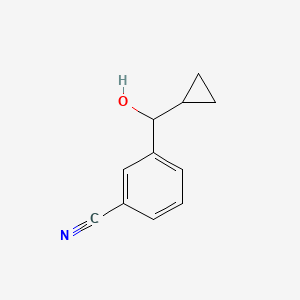
![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
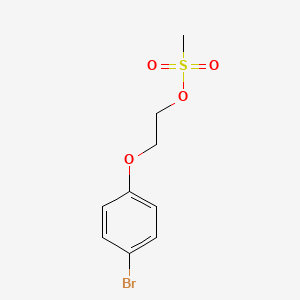
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)
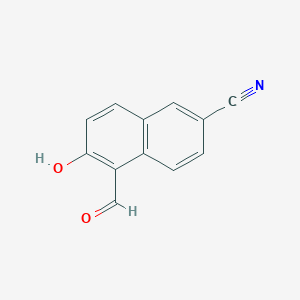
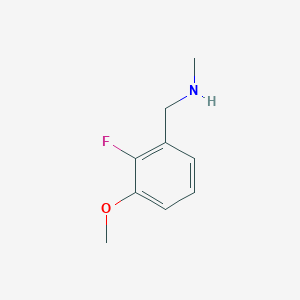
![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
